

In-Depth Technical Guide: Crystal Structure Analysis of a 5-Bromopyridine Derivative

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Compound of Interest

Compound Name: 5-Bromo-2-(pyrrolidin-1-yl)pyridine

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Disclaimer: Extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), did not yield a publicly available crystal structure for **5-Bromo-2-(pyrrolidin-1-yl)pyridine**. Therefore, this guide presents a comprehensive crystal structure analysis of a closely related analogue, N-(5-Bromopyridin-2-yl)acetamide, for which detailed crystallographic data is available. This analysis serves as a representative example of the methodologies and data presentation expected for the crystal structure determination of substituted pyridine compounds.

Introduction

The structural elucidation of substituted pyridine derivatives is of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials. X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, intermolecular interactions, and packing efficiency. This guide details the crystal structure analysis of N-(5-Bromopyridin-2-yl)acetamide, a structural analogue of **5-Bromo-2-(pyrrolidin-1-yl)pyridine**.

Experimental Methodology

The experimental workflow for determining the crystal structure of a small molecule like N-(5-Bromopyridin-2-yl)acetamide typically involves synthesis, crystallization, and X-ray diffraction data collection and refinement.

Synthesis and Crystallization

The synthesis of N-(5-Bromopyridin-2-yl)acetamide involves the acetylation of 2-amino-5-bromopyridine. A general procedure is as follows:

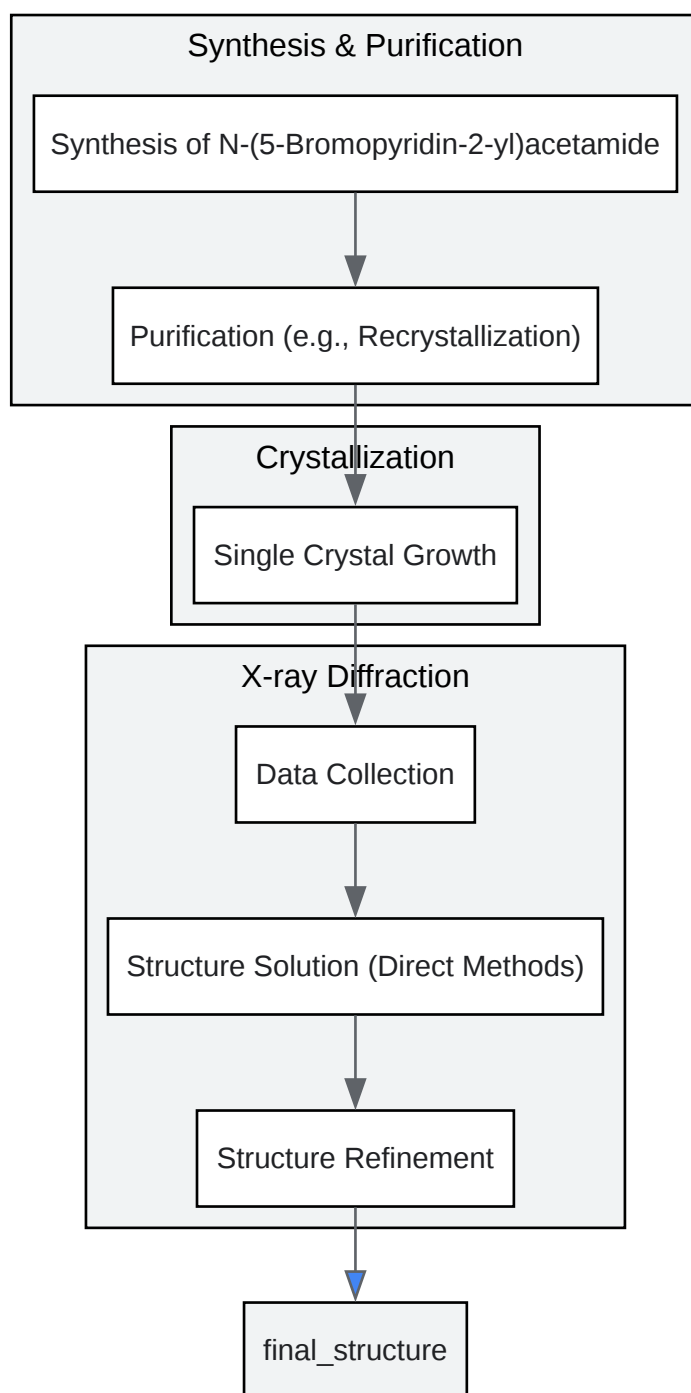
- **Acetylation:** 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as acetic anhydride or dichloromethane.
- **Reaction:** Acetic anhydride or acetyl chloride is added to the solution, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct.
- **Stirring:** The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is quenched with water or an aqueous bicarbonate solution. The product is then extracted with an organic solvent.
- **Purification:** The crude product is purified by column chromatography or recrystallization.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Mo K α). The diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 .

The following diagram illustrates the general experimental workflow:



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General workflow for crystal structure analysis.

Crystallographic Data and Structure Refinement

The crystal structure of N-(5-Bromopyridin-2-yl)acetamide was determined at 296 K.[1] The asymmetric unit contains two independent molecules.[1]

Parameter	Value[1]
Empirical Formula	C ₇ H ₇ BrN ₂ O
Formula Weight	215.06
Crystal System	Triclinic
Space Group	P-1
a (Å)	4.0014 (3)
b (Å)	8.7232 (6)
c (Å)	23.0626 (18)
α (°)	82.127 (1)
β (°)	86.897 (1)
γ (°)	85.932 (1)
Volume (Å ³)	794.60 (10)
Z	4
Calculated Density (Mg/m ³)	1.797
Absorption Coefficient (mm ⁻¹)	5.11
F(000)	424

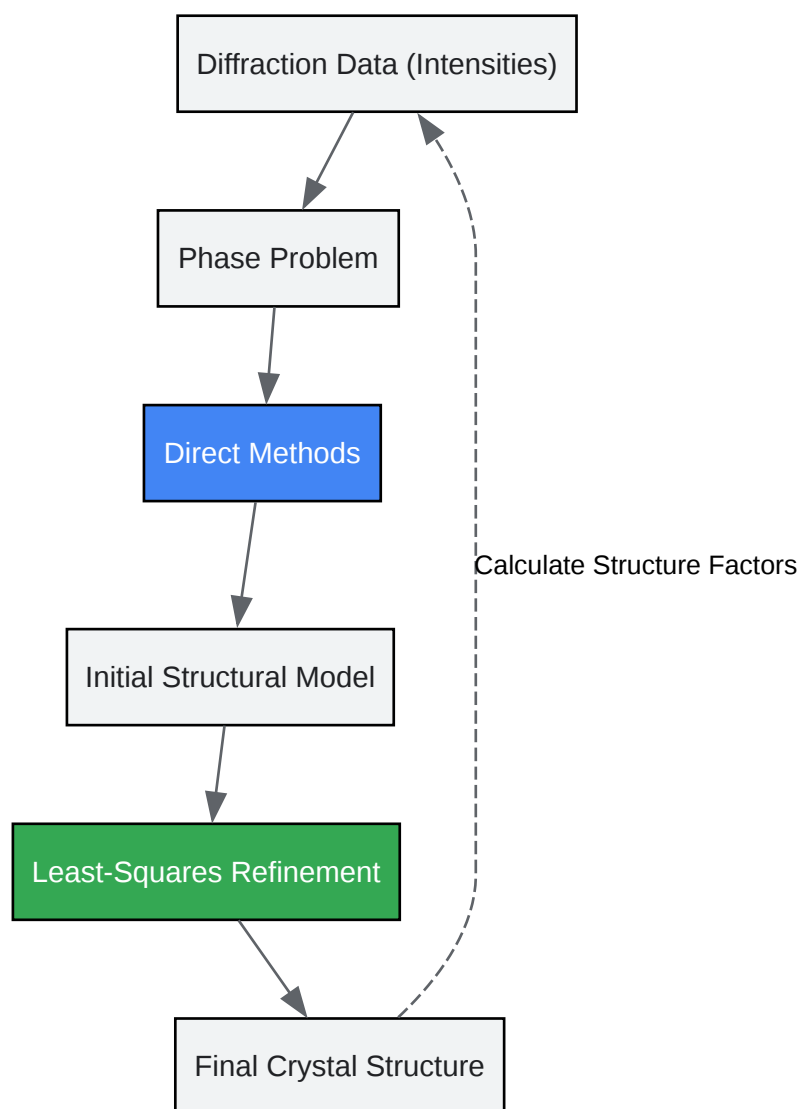
Refinement Parameter	Value ^[1]
R[F ² > 2σ(F ²)]	0.035
wR(F ²)	0.088
Goodness-of-fit on F ²	1.03
Data / restraints / parameters	2801 / 0 / 209
Largest diff. peak and hole (e.Å ⁻³)	0.43 and -0.42

Molecular and Crystal Structure

The asymmetric unit of N-(5-Bromopyridin-2-yl)acetamide consists of two independent molecules.^[1] The pyridine rings in both molecules are essentially planar.^[1] The dihedral angles between the pyridine ring and the acetamide group are 7.27 (11)° and 8.46 (11)° for the two independent molecules.^[1]

In the crystal structure, the molecules are linked by intermolecular N—H...O and C—H...O hydrogen bonds.^[1] These interactions form chains of molecules within the crystal lattice.^[1]

The following diagram illustrates the relationship between the key steps in structure determination:



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Logical flow of single-crystal structure determination.

Conclusion

This technical guide has outlined the process of crystal structure analysis using N-(5-Bromopyridin-2-yl)acetamide as a representative example for **5-Bromo-2-(pyrrolidin-1-yl)pyridine**. The detailed experimental protocols and tabulated crystallographic data provide a comprehensive overview for researchers and scientists in the field of drug development and chemical crystallography. The definitive determination of the three-dimensional structure through X-ray diffraction is an indispensable tool for understanding structure-property relationships in novel chemical entities.

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References

- 1. N-(5-Bromopyridin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
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